sodium;iodate

Description

Historical Perspectives in Iodate (B108269) Chemistry Research

The history of iodate chemistry is intrinsically linked to the discovery and study of iodine itself. Iodine was first isolated by the French chemist Bernard Courtois in 1811, who observed a violet vapor when adding concentrated sulfuric acid to seaweed ashes. wiley-vch.dewikipedia.org This new substance, named "iode" from the Greek word for violet due to its vapor's color, was later confirmed as a new element by Gay-Lussac and Humphry Davy. wiley-vch.dewikipedia.org

Early in the nineteenth century, numerous inorganic compounds of polyvalent iodine, including those in the +5 oxidation state like iodates, were prepared and studied. wiley-vch.de The preparation of potassium iodate, for instance, was described in 1814 through the reaction of iodine on hot potash lye. wiley-vch.de This early work laid the foundation for understanding the reactivity and properties of the iodate functional group.

Research into the crystal structure of sodium iodate also has historical roots, with studies dating back to the mid-20th century. Investigations in 1943 and 1947 explored the crystal structure of sodium and ammonium (B1175870) iodate, describing sodium iodate as having a coordination structure of sodium and iodate ions in a deformed caesium chloride packing. materialsproject.orgresearchgate.netnih.gov Further studies in the late 20th century continued to refine the understanding of its crystallographic parameters. materialsproject.orgnih.gov

Contemporary Relevance in Chemical and Interdisciplinary Studies

In contemporary chemical science research, sodium iodate continues to be relevant, particularly as an oxidizing agent and in studies exploring reaction mechanisms and material properties. Its oxidizing power is utilized in various synthetic procedures. For example, sodium iodate has been employed as an oxidant in catalytic systems for the synthesis of disulfides from thiols and in aromatic oxidative iodination reactions. sigmaaldrich.com

Beyond traditional chemical synthesis, sodium iodate finds relevance in interdisciplinary studies. In marine chemistry, the speciation of iodine, which includes iodate and iodide, is an important area of research to understand global iodine cycling and its involvement in oceanic biological cycles. jst.go.jpmit.edutaylorandfrancis.com Studies have investigated the distribution of iodate in seawater and the biological processes, such as reduction by marine bacteria and algae, that influence its concentration. jst.go.jpmit.edu

Furthermore, sodium iodate has gained significant traction in biomedical research, specifically as a tool for inducing retinal degeneration in animal models to study age-related macular degeneration (AMD) and other retinal diseases. nih.govresearchgate.nettandfonline.commdpi.comresearchgate.netarvojournals.orgnih.govmdpi.com This application leverages sodium iodate's selective toxicity to retinal pigment epithelial (RPE) cells, inducing oxidative stress and subsequent degeneration that mimics aspects of human retinal conditions. nih.govresearchgate.netnih.govmdpi.com Research in this area focuses on understanding the mechanisms of degeneration, evaluating potential therapeutic agents, and utilizing advanced imaging techniques to monitor the progression of damage. nih.govresearchgate.netmdpi.comresearchgate.netarvojournals.orgnih.gov

Studies have characterized the morphofunctional changes in the retina following sodium iodate administration, observing effects on retinal thickness and the formation of hyperreflective foci, which are indicators of retinal tissue loss. researchgate.netnih.govimrpress.com The sodium iodate-induced retinal degeneration model is considered valuable due to its ability to replicate features observed in retinal degeneration and its applicability in various genetic strains. researchgate.net

The compound's physical and chemical properties are also subjects of ongoing research, including its crystal structure and its behavior in different conditions. materialsproject.orgresearchgate.netnih.govnih.govchemicalbook.com

Key Properties of Sodium Iodate

| Property | Value | Source |

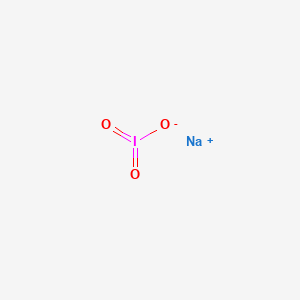

| Chemical Formula | INaO₃ | fishersci.cawikipedia.org |

| Molecular Weight | 197.891 g/mol | fishersci.calobachemie.com |

| Appearance | White crystalline powder or solid | ontosight.ailobachemie.comnih.gov |

| Odor | Odorless | lobachemie.comwikipedia.org |

| Density | 4.28 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Melting Point | 425 °C (decomposes) | lobachemie.comwikipedia.org |

| Solubility in Water | 8.98 g/100 mL (20 °C), 32.59 g/100 mL (100 °C) | wikipedia.org |

Selected Research Findings Related to Sodium Iodate

| Research Area | Key Finding | Source |

| Crystal Structure | Orthorhombic crystal structure with space group P b n 21. nih.gov Sodium and iodate ions in deformed caesium chloride packing. researchgate.net | researchgate.netnih.gov |

| Oxidizing Properties | Used as an oxidant in the synthesis of disulfides and aromatic iodination. sigmaaldrich.com | sigmaaldrich.com |

| Marine Chemistry | Involved in global iodine cycling; influenced by biological reduction in seawater. jst.go.jpmit.edu | jst.go.jpmit.edutaylorandfrancis.com |

| Biomedical Research | Used to induce retinal degeneration in animal models for AMD research. nih.govresearchgate.netresearchgate.netnih.gov | nih.govresearchgate.netresearchgate.netnih.gov |

| Retinal Degeneration Model | Induces oxidative stress and damage to RPE cells and photoreceptors. nih.govresearchgate.netnih.govmdpi.com Leads to decreased retinal thickness and hyperreflective foci formation. researchgate.netnih.govimrpress.com | nih.govresearchgate.netresearchgate.netnih.govmdpi.comimrpress.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCBONOLBHEDIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]I(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

INaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Preparation Methodologies for Sodium Iodate

Established Chemical Synthesis Pathways

Established methods for preparing sodium iodate (B108269) typically involve the reaction of a sodium-containing base with iodic acid or the oxidation of iodine in the presence of a sodium base. One common method is the reaction between iodic acid and sodium hydroxide (B78521): HIO₃ + NaOH → NaIO₃ + H₂O wikipedia.org

Another established pathway involves the reaction of iodine with a hot, concentrated solution of sodium hydroxide or sodium carbonate. This reaction is a disproportionation reaction where iodine is simultaneously oxidized and reduced, yielding sodium iodate and sodium iodide (NaI): 3 I₂ + 6 NaOH → NaIO₃ + 5 NaI + 3 H₂O wikipedia.org Similarly, using sodium carbonate: 3 I₂ + 3 Na₂CO₃ → NaIO₃ + 5 NaI + 3 CO₂ google.com (Note: While this source mentions sodium carbonate reacting with iodine to produce sodium iodide, it also implies iodate formation in the context of a process that subsequently reduces iodate and hypoiodite (B1233010) to iodide. Other sources confirm the disproportionation to iodate and iodide with hot alkali wikipedia.org).

The oxidation of iodine to iodic acid followed by neutralization with a sodium oxide or hydroxide is also a recognized method. bakerpedia.comnih.gov

Industrial Production Processes and Considerations

Industrial production of sodium iodate often involves the reaction of sodium chlorate (B79027) (NaClO₃) and iodine in the presence of nitric acid. bakerpedia.comnih.govbakerpedia.com This process utilizes the oxidizing power of chlorate to convert iodine to iodate. A large-scale preparation method involves dissolving sodium chlorate in warm water, adding concentrated nitric acid, heating the solution, and then adding crystalline iodine. sciencemadness.org

Another industrial approach involves the oxidation of iodides to iodates. bakerpedia.combakerpedia.com Electrolytic oxidation of an iodide solution is also mentioned as a preparation method. nih.gov While some sources discuss the electrochemical synthesis of sodium iodide from iodine and sodium hydroxide or sodium carbonate google.comtestbook.com, and the electrosynthesis of sodium periodate (B1199274) from sodium iodide acs.org, the direct industrial electrochemical synthesis of sodium iodate from iodide is also a relevant consideration. The electrochemical oxidation of iodide in aqueous solutions can lead to the formation of iodinating species, although controlling the oxidation state to specifically yield iodate can be dependent on conditions like potential and pH. chim.itmdpi.com

Industrial processes need to consider factors such as raw material availability (iodine is often sourced from marine plants or natural brines bakerpedia.comresearchgate.net), reaction efficiency, product purity, and cost-effectiveness. The production of iodized salt, for instance, typically involves dry mixing potassium iodate into sodium chloride, although sodium iodate can also be used. foodstandards.gov.au

Novel and Sustainable Synthesis Approaches

Research into novel and sustainable synthesis approaches for sodium iodate often focuses on greener chemistry principles, aiming to reduce the use of hazardous reagents and minimize waste. While direct novel synthesis routes specifically for sodium iodate are less extensively detailed in the provided search results compared to its use as a catalyst or oxidant in other novel syntheses nih.govrsc.orgjcsp.org.pkresearchgate.net, the broader context of iodate synthesis and electrochemical methods provides insights into potential sustainable directions.

Electrochemical methods for generating iodinating species from iodides in water are being explored as a greener alternative to traditional methods that require strong oxidizing agents. mdpi.com Although these studies often focus on synthesizing iodinated organic compounds, the underlying principle of electrochemically oxidizing iodide could potentially be applied or adapted for the sustainable synthesis of inorganic iodates like sodium iodate. The use of electrochemical synthesis can avoid the need for external chemical oxidants, using electrons as the primary reactant. mdpi.com

Furthermore, studies investigating the use of sodium iodide in catalytic systems for various organic transformations highlight its potential role in more sustainable processes, even if it's not the target product itself. For example, sodium iodide has been used as a co-catalyst in conjunction with hydrogen peroxide under ultrasound irradiation for the synthesis of benzimidazoles, demonstrating a milder and more efficient method. nih.gov It has also been employed as a catalyst in the N-BOC protection of amines at room temperature, offering advantages like high chemoselectivity, shorter reaction times, and high yields with no side products. researchgate.net These examples, while not direct syntheses of sodium iodate, illustrate the broader interest in utilizing iodine compounds, including sodium iodide which can be a precursor to iodate, in environmentally friendlier chemical processes.

Interactive Table 1: Established Synthesis Methods for Sodium Iodate

| Method | Key Reactants | Conditions | Byproducts |

| Reaction with Iodic Acid | HIO₃, NaOH | Aqueous solution | H₂O |

| Reaction with Hot Concentrated Sodium Base | I₂, NaOH or Na₂CO₃ | Hot, concentrated aqueous solution | NaI, H₂O (with NaOH), NaI, CO₂ (with Na₂CO₃) |

| Oxidation of Iodine followed by Neutralization | I₂, Oxidizing Agent (e.g., HNO₃, Chlorate), NaOH | Various | Depends on oxidizing agent |

Interactive Table 2: Industrial Production Approaches

| Approach | Key Starting Materials | Oxidizing Agent (if applicable) | Notes |

| Reaction of Sodium Chlorate and Iodine | NaClO₃, I₂ | NaClO₃ | Often in the presence of nitric acid. bakerpedia.comnih.govbakerpedia.comsciencemadness.org |

| Oxidation of Iodides | Iodides | Various | Can include chemical or electrochemical oxidation. bakerpedia.comnih.govbakerpedia.com |

| Electrolytic Oxidation of Iodide Solution | Iodide solution | Electrical current | Potential for direct synthesis; conditions are crucial. nih.govchim.itmdpi.com |

Fundamental Chemical Reactivity and Reaction Mechanisms of Sodium Iodate

Oxidative Properties and Redox Pathways

Sodium iodate (B108269) acts as an oxidizing agent in numerous chemical transformations. The iodate ion can be reduced to lower oxidation states of iodine, such as iodide (I⁻, oxidation state -1) or elemental iodine (I₂, oxidation state 0), while simultaneously oxidizing another chemical species. wikipedia.org

Electron Transfer Mechanisms

The reduction of iodate involves the transfer of electrons from a reducing agent to the iodine atom in the iodate ion. The specific mechanism of electron transfer can vary depending on the reaction conditions and the nature of the reducing agent. In some cases, the process may involve a direct transfer of multiple electrons, while in others, it might proceed through a series of single-electron transfer steps involving intermediate iodine species. For instance, in the reaction between iodate and iodide in acidic conditions, a complex mechanism involving intermediate species leads to the formation of iodine. researchgate.netrsc.org

Role in Organic and Inorganic Oxidations

Sodium iodate is employed as an oxidant in both organic and inorganic reactions.

In inorganic chemistry, sodium iodate can oxidize various reducing agents. A classic example is its reaction with sulfites, where iodate is reduced to iodide. wikipedia.org

Another significant inorganic reaction is the oxidation of iodide by iodate in acidic solution, which produces elemental iodine. This reaction is a key component of the iodine clock reaction. wikipedia.orgwikipedia.org

In organic synthesis, while periodates (iodine in +7 oxidation state) are more commonly known for certain specific oxidations like the cleavage of vicinal diols masterorganicchemistry.comwikipedia.org, iodates can also act as oxidants. For example, sodium iodate has been used in the oxidative iodination of aromatic substrates in the presence of molecular iodine, where it helps to oxidize the HI formed during the reaction, thereby driving the reaction forward. researchgate.net Sodium iodate has also been shown to oxidize thiols to disulfides under specific conditions. rsc.org

Disproportionation Reactions Involving Iodate Species

Disproportionation is a type of redox reaction in which a single element in an intermediate oxidation state is simultaneously oxidized and reduced. While the iodate ion (IO₃⁻) itself shows no tendency to disproportionate into periodate (B1199274) (IO₄⁻ or IO₅⁶⁻) and iodide (I⁻) wikipedia.org, other iodine species can undergo disproportionation, sometimes involving iodate as a product or reactant.

For instance, in alkaline medium, elemental iodine (I₂) can undergo disproportionation to form iodide (I⁻) and iodate (IO₃⁻). The balanced equation for this reaction is:

In this reaction, iodine (oxidation state 0) is reduced to iodide (oxidation state -1) and oxidized to iodate (oxidation state +5). The ratio of iodate ions to iodide ions formed in the alkaline medium from the disproportionation of I₂ is 1:5. doubtnut.comvedantu.com

Hypoiodous acid (HOI), an intermediate iodine species, can also undergo disproportionation to form iodine and iodate, a process that can be affected by the chemical environment, including buffer systems. nih.gov

Kinetic and Thermodynamic Studies of Iodate Reactions

The kinetics and thermodynamics of reactions involving iodate have been extensively studied, particularly for reactions like the iodate-iodide reaction (Dushman reaction), which is a fundamental component of chemical clock reactions. researchgate.netrsc.orgwikipedia.org

Kinetic studies aim to determine the rate laws, rate constants, and mechanisms of these reactions. The rate of the iodate-iodide reaction, for example, is known to be complex and dependent on factors such as pH, reactant concentrations, and ionic strength. researchgate.netrsc.orgacs.org Research has shown that the reaction rate coefficient can be significantly influenced by ionic strength and can be modeled using equations like the Davies equation. acs.org

Thermodynamic studies provide information about the feasibility and equilibrium position of reactions involving iodate. While thermodynamics can indicate whether a reaction is possible, kinetics determines the rate at which it occurs. sciepub.comsciepub.com For instance, the oxidation of iodate to periodate is thermodynamically feasible with strong oxidizing agents like hypochlorites wikipedia.orgatamankimya.com, and electrochemical methods can be used to drive this conversion google.comresearchgate.net.

Data from kinetic studies often involve measuring the change in concentration of reactants or products over time under varying conditions. For example, the rate of iodine formation in the disproportionation of hypoiodous acid can be followed photometrically. nih.gov

Here is a sample table illustrating the effect of iodide concentration on the apparent rate constant for the disproportionation of hypoiodous acid, based on research findings:

| Iodide Concentration (mol/L) | Apparent Rate Constant (units) |

| 0.004 | Data Point 1 |

| 0.10 | Data Point 2 |

| 0.11 | Data Point 3 |

Note: Actual values for the apparent rate constant would depend on specific experimental conditions (pH, temperature, buffer, etc.) and the units used in the original study. researchgate.net

Interactions with Diverse Chemical Environments

Sodium iodate's reactivity is influenced by its chemical environment, including pH, the presence of other ions, and the nature of the solvent.

In acidic conditions, iodate is a stronger oxidant and readily reacts with reducing agents like iodide to produce iodine. wikipedia.orgwikipedia.org In alkaline conditions, the disproportionation of iodine can occur, leading to the formation of iodate and iodide. wikipedia.orgdoubtnut.comvedantu.com

The presence of certain ions can catalyze or inhibit reactions involving iodate species. For example, buffer systems like acetate (B1210297) can influence the disproportionation kinetics of hypoiodous acid, exhibiting both catalytic and inhibitory effects depending on the concentration. nih.gov Chloride and bromide ions can also accelerate the iodate-iodide reaction. researchgate.net

Sodium iodate can react violently or explosively with combustible materials, organic or reducing materials, acids, and certain finely powdered metals, especially in the presence of moisture, heat, or friction, due to its strong oxidizing nature. ku.edu.trottokemi.comcarlroth.comalphachem.com.au It is incompatible with materials like potassium, sodium, aluminum, magnesium, copper, phosphorus, and sulfur, posing a danger of explosion. carlroth.comalphachem.com.au

In environmental contexts, the speciation of iodine, including the interconversion between iodate and iodide, is influenced by redox conditions and pH in natural waters and atmospheric aerosols. wikipedia.orgcopernicus.org For instance, iodate can be reduced to iodide by soluble ferrous iron, sulfide, and iron monosulfide in anaerobic environments. alphachem.com.au Organic matter can also play a role in the reduction of HOI to iodide in atmospheric aerosols. copernicus.org

Electrochemical studies have also investigated the behavior of iodate, including its reduction and oxidation to periodate at various electrode materials. researchgate.netrsc.org The electrochemical oxidation of iodate to periodate is an important industrial process. researchgate.net

Analytical Chemistry Methodologies for Sodium Iodate

Spectrophotometric Determination Techniques

Spectrophotometry is a widely used technique for the quantitative determination of sodium iodate (B108269), often relying on reactions that produce a colored product or cause a change in absorbance. One common approach involves the reaction of iodate with iodide in an acidic medium, which liberates iodine. scispace.comsapub.orgresearchgate.netd-nb.info The liberated iodine can then be measured directly by its absorbance in the UV region (e.g., at 352 nm) sapub.org or indirectly by its reaction with a chromogenic reagent.

Several chromogenic reagents have been explored for spectrophotometric iodate determination. Methylene (B1212753) blue is one such reagent, where the liberated iodine bleaches the blue color, and the decrease in absorbance is measured, typically at 665.6 nm. scispace.comresearchgate.net This method has been successfully applied to determine iodate in samples like table salt and seawater. scispace.comresearchgate.net Another method utilizes N-1-Napthylethylenediamine dihydrochloride (B599025) (NEDA) in the presence of 3-methyl-2-benzothiazoline hydrazono hydrochloride hydrate (B1144303) (MBTH) as a coupling reagent in a mild acid medium, forming a blue colored product with maximum absorption at 590 nm. Malachite green has also been used, where the reaction between liberated iodine and malachite green dye in acidic conditions leads to a measurable change in absorbance. nih.gov

Research findings demonstrate the sensitivity and applicability of spectrophotometric methods. For instance, a method using methylene blue reported a linear range of 0.5-14 µg/mL for iodate and detection and quantitation limits of 0.048 µg/mL and 0.145 µg/mL, respectively. researchgate.net A UV-spectroscopic method measuring absorbance at 352 nm showed a linear range of 0.04 – 0.83 mg/L (equivalent to 6 – 120 mg I/kg salt) with a detection limit of 0.01 mg iodate/L. sapub.org

Here is a summary of some spectrophotometric methods for iodate determination:

| Method | Principle | Wavelength (nm) | Linear Range | Detection Limit | Reference |

| Methylene Blue Bleaching | Iodate oxidizes iodide to iodine, which bleaches methylene blue. | 665.6 | 0.5-14 µg/mL IO₃⁻ | 0.048 µg/mL IO₃⁻ | scispace.comresearchgate.net |

| NEDA-MBTH Coupling | Iodate reaction in acidic medium with MBTH and NEDA forms a blue product. | 590 | Not specified in snippet | Not specified in snippet | |

| UV Absorption of Liberated Iodine | Iodate oxidizes iodide to iodine, measured directly by UV absorption. | 352 | 0.04 – 0.83 mg/L iodate | 0.01 mg/L iodate | sapub.org |

| Malachite Green Reaction with Iodine | Liberated iodine reacts with malachite green dye. | Not specified | Not specified in snippet | < 96 ng/mL (LOQ) | nih.gov |

| Variamine Blue Reaction with Iodine | Liberated iodine reacts with variamine blue dye. | Not specified | 2 to 30 µg iodate in 10 mL final volume | Not specified in snippet | d-nb.info |

Chromatographic Separation and Quantification Methods

Chromatographic techniques, particularly ion chromatography (IC) and high-performance liquid chromatography (HPLC), are valuable for separating sodium iodate from complex matrices and quantifying it.

Ion chromatography with conductimetric or electrochemical detection is commonly used for determining iodate. researchgate.netthermofisher.com A standard method for determining sodium iodate in cosmetics utilizes ion chromatography, suitable for creams, emulsions, and liquid cosmetics, with a detection limit of 0.00005% and a quantification limit of 0.0002%. nbchao.com IC coupled with electrochemical detection (ED) has been applied for iodine and iodate detection in samples like infant formulas. thermofisher.com

HPLC coupled with UV detection has also been developed for iodate determination. One method involves the on-line electrochemical reduction of iodate to iodide before UV detection, which can amplify the UV response of iodate significantly. researchgate.netnih.gov This approach has shown high sensitivity, with detection and quantification limits of 9 ng and 20 ng, respectively. researchgate.netnih.gov Headspace gas chromatography (HS-GC) offers a different chromatographic approach, where iodate reacts with sodium oxalate (B1200264) in strong acid to produce carbon dioxide, which is then measured by GC. nih.gov This method has been applied to determine iodate in iodized salt. nih.gov

Research highlights the effectiveness of chromatographic methods for iodate analysis in various sample types. For example, an ion chromatography method for iodized common salts reported lower limits of determination of 0.5 µg/mL for iodate. researchgate.net A UHPLC method for total iodine (including iodate reduced to iodide) in iodized table salt achieved a limit of detection of 1.2 mg/Kg and a limit of quantification of 3.7 mg/Kg. researchgate.net

Here are some chromatographic methods for iodate analysis:

| Method | Principle | Detection | Sample Type | Detection Limit | Reference |

| Ion Chromatography | Separation based on ionic interactions. | Conductimetric | Iodized common salts | 0.5 µg/mL IO₃⁻ | researchgate.net |

| Ion Chromatography (GB/T 32093-2015) | Separation based on ionic interactions. | Not specified | Cosmetics (creams, emulsions, liquids) | 0.00005% | nbchao.com |

| IC-Electrochemical Detection | Separation followed by electrochemical detection. | ED | Infant formulas, potentially other matrices | Not specified in snippet | thermofisher.com |

| HPLC-UV (with electrochemical reduction) | Separation followed by on-line electrochemical reduction and UV detection. | UV | Iodized common salts | 9 ng IO₃⁻ | researchgate.netnih.gov |

| Headspace Gas Chromatography | Measurement of CO₂ produced from iodate-oxalate reaction. | GC | Iodized edible salt | Not specified in snippet | nih.gov |

| UHPLC-Diode Array Detector | Separation followed by UV detection at 223 nm (after reduction to iodide). | DAD (UV) | Iodized table salt | 1.2 mg/Kg (as total I) | researchgate.net |

Electrochemical Detection and Analysis Approaches

Electrochemical methods offer sensitive and selective ways to detect and quantify sodium iodate, often by measuring the current or potential associated with its reduction or oxidation.

Amperometric detection is frequently coupled with chromatographic techniques like ion chromatography for iodate determination. thermofisher.commetrohm.com Modified electrodes can enhance the electrochemical detection of iodate. For instance, a glassy carbon electrode modified with iridium oxide (IrOx) has been developed for amperometric detection of iodate, showing high sensitivity and a low detection limit of 0.5 µM. researchgate.net This modified electrode exhibited good linearity, reproducibility, and stability. researchgate.net Another study explored nano-Au/P3MT composites-modified electrodes for amperometric detection of iodate, achieving a detection limit of 1.4 µM. researchgate.net Palladium nanoflower/titanium dioxide nanotube (PdNF/TiO₂NT) modified electrodes have also been used for amperometric iodate determination in various samples. researchgate.net

Electrochemical techniques can also be used in conjunction with other methods. For example, on-line electrochemical reduction of iodate to iodide before HPLC-UV detection utilizes an electrochemical step to improve sensitivity. researchgate.netnih.gov

Research findings demonstrate the performance characteristics of electrochemical methods. The IrOx-modified electrode showed a linear dynamic range from 1.0 to 4.6 mM and a sensitivity of 739.7 µA mM⁻¹ cm⁻². researchgate.net

Here are some electrochemical approaches for iodate analysis:

| Method | Principle | Application | Detection Limit | Reference |

| Amperometric Detection (coupled with IC) | Measurement of current from redox reaction. | Trace analysis of iodide in NaCl (potentially applicable to iodate) | ~1.0 µg/L (iodide in solution) | metrohm.com |

| Amperometric Detection (IrOx-modified GC) | Measurement of current at a modified electrode surface. | Quantitative detection of iodate | 0.5 µM IO₃⁻ | researchgate.net |

| Amperometric Detection (nano-Au/P3MT) | Measurement of current at a modified electrode surface. | Analysis in iodized table salt | 1.4 µM IO₃⁻ | researchgate.net |

| Amperometric Detection (PdNF/TiO₂NT) | Measurement of current at a modified electrode surface. | Determination in salt, supplements, water | 3.4 µM IO₃⁻ | researchgate.net |

| On-line Electrochemical Reduction (before HPLC-UV) | Electrochemical conversion of iodate to iodide to enhance UV signal. | Iodate determination in iodized salt | 9 ng IO₃⁻ | researchgate.netnih.gov |

Spectroscopic Characterization Techniques (e.g., Raman Spectroscopy)

Spectroscopic techniques provide valuable information about the molecular structure and vibrational properties of sodium iodate. Raman spectroscopy, in particular, is a powerful tool for this purpose.

Raman spectroscopy involves the inelastic scattering of light, providing a unique vibrational fingerprint of a compound. Studies have investigated the Raman spectra of sodium iodate in both crystalline form and in aqueous solutions. acs.orgchemicalbook.com Analysis of the Raman spectrum can help identify characteristic vibrational modes of the iodate ion (IO₃⁻). acs.org For example, a strong line around 779 cm⁻¹ with a shoulder at 826 cm⁻¹ has been observed in iodic acid solutions and assigned to the ν₁ fundamental of the pyramidal IO₃⁻ ion, although the shoulder might also be related to undissociated HIO₃. acs.org The Raman spectrum of crystalline NaIO₃ has also been studied, reporting frequencies in the range of 737 to 808 cm⁻¹. acs.org

Raman spectroscopy can also be used in operando experiments to study the behavior of materials containing iodate, for instance, in electrochemical cells. rsc.org While some studies focus on the Raman spectra of related compounds like sodium iodide nih.govias.ac.in, the principles and techniques are applicable to sodium iodate for structural characterization and monitoring its state in various environments.

Other spectroscopic methods, such as IR spectroscopy, can also be used for the characterization of sodium iodate, providing complementary vibrational information. chemicalbook.com

Advanced Oxidation Processes Aops Involving Sodium Iodate

Generation and Characterization of Reactive Oxidative Species

In AOPs, the effectiveness of the process hinges on the generation of highly reactive species. While hydroxyl radicals (•OH) are the cornerstone of many AOPs, other species like sulfate (B86663) radicals (SO₄•⁻), singlet oxygen (¹O₂), and reactive iodine species can also contribute to pollutant degradation depending on the specific system and activation method mdpi.comacs.orgacs.org.

Research into iodine-based AOPs, including those potentially involving iodate (B108269), has explored the generation of various radicals. For instance, studies on UV/periodate (B1199274) systems have identified hydroxyl radicals (•OH) and iodate radicals (•IO₃) as key reactive species, with their relative contributions varying based on conditions like pH and initial periodate concentration researchgate.net. Although sodium iodate (NaIO₃) is distinct from sodium periodate (NaIO₄), the iodate ion (IO₃⁻) is a common species in iodine chemistry and can be involved in redox cycles within AOPs. Some studies explicitly investigate UV/iodate systems, demonstrating the generation of iodine radicals (IO•, IO₂•, and IO₃•) and hydroxyl radicals, which contribute to contaminant degradation researchgate.net.

Characterization of these reactive species often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy and the use of radical scavenging experiments researchgate.netacs.org. However, the complex nature of iodine chemistry in AOPs can lead to uncertainties and inconsistencies in radical identification and mechanism clarification researchgate.net.

Degradation Mechanisms of Organic Contaminants

The degradation of organic contaminants in iodate-based AOPs typically proceeds through reactions with the generated reactive oxidative species. These species, being highly reactive, can attack organic molecules through various pathways, including hydroxylation, oxidation, and bond cleavage, ultimately leading to their transformation or mineralization mdpi.comca.gov.

In UV/iodate systems, the degradation of organic compounds like carbamazepine (B1668303) has been shown to involve both iodine radicals and hydroxyl radicals researchgate.net. The specific degradation pathways are influenced by the chemical structure of the contaminant and the types and concentrations of the reactive species present mdpi.comca.gov. Detailed research findings often involve identifying transformation products using analytical techniques such as mass spectrometry to elucidate the steps involved in the breakdown of the parent compound researchgate.net.

For example, in UV/periodate AOPs, which can involve iodate as a byproduct or related species, the degradation of compounds like naproxen (B1676952) has been observed to occur mainly via hydroxylation, dealkylation, and oxidation pathways researchgate.net. Understanding these mechanisms is crucial for optimizing AOP performance and predicting the fate of contaminants in treated water.

Applications in Water Treatment and Environmental Remediation (General Principles)

Advanced Oxidation Processes, including those potentially utilizing sodium iodate or related iodine species, are applied in water and wastewater treatment for the removal of a wide range of organic pollutants that are resistant to conventional biological treatments watertechnologies.commdpi.commdpi.com. These contaminants include pharmaceuticals, pesticides, industrial chemicals, and endocrine-disrupting compounds watertechnologies.com.

The general principle behind using iodate in AOPs for water treatment is to leverage the oxidative power of the reactive species generated to transform or mineralize these persistent pollutants into less harmful substances, such as carbon dioxide, water, and inorganic ions ca.gov. Iodine-based processes, including those using sodium iodate and periodate, are considered for their potential effectiveness and the relatively low cost of the precursor chemicals kuleuven.be.

AOPs can be applied as a polishing step after conventional treatment or as a primary treatment for highly contaminated water watertechnologies.commdpi.com. The effectiveness of the treatment is influenced by various factors, including the concentration of the oxidant, the presence of other water matrix constituents (like natural organic matter and inorganic ions), pH, and the intensity of the activation method (e.g., UV dose) mdpi.comresearchgate.netresearchgate.net.

Kinetic Modeling of Iodate-Based AOPs

Kinetic modeling is an essential tool for understanding and optimizing AOPs. It involves developing mathematical models that describe the rates of the chemical reactions occurring in the system, including the generation of reactive species, their reactions with the target contaminants, and their decay or scavenging by other matrix components acs.org.

For iodate-based AOPs, kinetic models aim to quantify the influence of various parameters on the degradation rate of pollutants. This can involve determining rate constants for the reactions between the generated radicals (e.g., •OH, iodine radicals) and the target organic compounds researchgate.netacs.org. Models may also account for the effect of water matrix constituents that can act as radical scavengers or promoters mdpi.com.

Studies on the kinetics of related iodine species, such as iodate and iodide sorption in soils, have employed various kinetic models, including reversible first-order and spherical diffusion models, to describe the reaction rates researchgate.net. While these models focus on sorption rather than AOPs, they highlight the complexity of modeling iodine species behavior in environmental matrices.

Electrochemical Behavior and Materials Science Applications of Sodium Iodate

Electrochemical Oxidation and Reduction of Iodate (B108269)

The electrochemical behavior of iodate ions involves complex redox processes that can lead to the formation of various iodine species, including iodide (I⁻), iodine (I₂), and triiodide (I₃⁻). The reduction of iodate (IO₃⁻) to iodide (I⁻) is a multi-electron transfer reaction, specifically a 6-electron process, which is of interest for high-energy-density electrochemical systems such as redox flow batteries researchgate.netresearchgate.net. This conversion can be achieved in acidic aqueous electrolytes researchgate.net.

Research using techniques like the rotating disk electrode (RDE) has investigated the kinetics and mechanisms of iodate reduction. Studies on glassy carbon electrodes in acidic electrolytes have shown that the electrochemical reduction of iodic acid (HIO₃, which is related to iodate in acidic solution) to iodide is autocatalyzed researchgate.netmdpi.com. This autocatalysis is mediated by the formation of a thin layer of iodine on the electrode surface, which acts as an intermediate and a catalyst researchgate.net. Under steady-state conditions, this iodine layer can form via a comproportionation reaction involving iodic acid and iodide researchgate.net. The limiting current density for this reduction process on a glassy carbon RDE appears to follow the Levich equation, which describes convection-diffusion limited processes researchgate.netmdpi.com.

Conversely, the oxidation of iodide to iodate is also possible in acidic media researchgate.netmdpi.com. Studies on platinum electrodes have shown that the oxidation of iodide to iodate becomes significant at potentials more positive than approximately +1.15 V vs. SCE (Saturated Calomel Electrode) in acidic perchlorate (B79767) solutions researchgate.net. The potential difference between the reduction of iodic acid to iodide and the oxidation of iodide to iodic acid can result in a voltage loss during electrochemical cycling mdpi.com. However, the presence of iodine in the electrolyte can decrease this voltage loss through successive reduction/oxidation processes involving the iodide, iodine, and iodic acid species mdpi.com.

The standard potential for the iodide/triiodide redox couple (2I⁻ ⇌ I₂ + 2e⁻ and I₂ + I⁻ ⇌ I₃⁻) is 0.54 V versus the Standard Hydrogen Electrode (SHE) wikipedia.orgacs.org. The iodate/iodide couple (IO₃⁻ + 6H⁺ + 6e⁻ ⇌ I⁻ + 3H₂O) has a significantly higher standard potential, approximately 1.085 V mdpi.com.

Integration in Solid-State Electrolyte Systems

Sodium iodate has been explored as a dopant in the development of solid polymer electrolytes (SPEs) for potential energy storage applications. Research has investigated the incorporation of sodium iodate into biodegradable polymer matrices, such as corn starch, to create SPE films cvut.czcvut.czresearchgate.net.

Studies using techniques like X-Ray diffraction (XRD), scanning electron microscopy (SEM), and electrochemical impedance spectroscopy (EIS) have been employed to analyze the effects of sodium iodate doping on the structural, morphological, and electrical properties of these polymer electrolytes cvut.czcvut.czresearchgate.net. XRD analysis can reveal how the amorphous state of the polymer is influenced by the dopant, which in turn affects conductivity cvut.czcvut.czresearchgate.net. SEM observations can provide insights into the surface morphology, such as roughness, porosity, and structure, which may also impact conductivity cvut.czcvut.czresearchgate.net.

Electrochemical impedance spectroscopy is crucial for determining the electrical conductivity of these SPEs. For instance, in a study using corn starch doped with sodium iodate, the maximum conductivity was reported for a specific dopant concentration (e.g., 3 wt.% NaIO₃), with a value on the order of 10⁻⁴ S·cm⁻¹ at room temperature cvut.czcvut.czresearchgate.net.

These investigations suggest that sodium iodate can contribute to ionic conductivity in solid polymer electrolytes, making them candidates for use in energy storage devices cvut.czcvut.czresearchgate.net. The nonappearance of distinct redox peaks in cyclic voltammograms for some of these doped polymer electrolytes can indicate the absence of significant chemical reactions at the electrode/electrolyte interface within the studied potential window researchgate.net.

Sodium-iodine battery systems, which may utilize an aqueous iodine/iodide solution as a catholyte and a sodium-ion conductive solid electrolyte, represent another area where sodium compounds, including potentially those involving iodine species, are relevant battery-power.eu. Materials like NaSICON (sodium super ionic conductor) ceramics are investigated for their stability and sodium-ion conductivity in contact with aqueous electrolytes in such battery configurations battery-power.eu.

Interfacial Chemistry and Electrode Interactions

The interaction of iodate and related iodine species with electrode surfaces is a critical aspect of their electrochemical behavior. While direct studies focusing solely on sodium iodate's interaction with electrodes are less prevalent in the provided results, the behavior of iodate and iodide ions provides relevant insights.

The electrochemical reduction of iodate to iodide on electrode surfaces, particularly on materials like glassy carbon or platinum, involves specific interactions and reaction mechanisms researchgate.netmdpi.com. The formation of an intermediate iodine layer on the electrode surface during iodate reduction exemplifies a significant electrode interaction that catalyzes the reaction researchgate.net.

Studies on iodide ions, which are the reduction product of iodate, offer further understanding of halide interactions with electrode materials. For example, the interaction of iodide ions with a platinum electrode in aqueous solution has been investigated using molecular dynamics simulations to understand the Gibbs energy profile of an ion approaching a metal surface agh.edu.pl. This research indicates that the partial desolvation of the ion precedes adsorption, and electron exchange occurs as the ion approaches the surface agh.edu.pl. The interaction of the iodine atom (a potential intermediate) with the platinum surface and water has also been modeled agh.edu.pl.

In molten salts, the electrochemistry of sodium iodide on a graphite (B72142) electrode has been studied, showing the formation of an anodic passivation layer that can block charge transfer osti.gov. However, iodide ions were found to pass through this layer and be oxidized to iodine gas osti.gov.

In dye-sensitized solar cells (DSSCs), iodide/triiodide redox couples are commonly used in the electrolyte, and their interaction with the TiO₂ electrode surface and the sensitizing dye is crucial for device performance acs.orgrsc.org. Recombination kinetics between electrons in TiO₂ and the oxidized species (triiodide) are influenced by these interactions, and certain dyes can catalyze this recombination acs.org.

Influence on Material Corrosion Processes (via related iodide species)

While sodium iodate itself is an oxidizer fishersci.cacalibrechem.com, its influence on material corrosion processes is often discussed in the context of its reduction product, iodide, and the complex chemistry of iodine species. Iodide ions can play a significant role in the corrosion of various metals.

In some cases, iodide can act as a corrosion inhibitor, particularly for metals like mild steel or aluminum in acidic environments mdpi.combenthamopen.comijcsi.prorsc.orgfrontiersin.org. The inhibitory effect of iodide is often attributed to its adsorption on the metal surface, forming a protective layer mdpi.combenthamopen.comijcsi.profrontiersin.org. This adsorption can be a combination of physical and chemical processes and may follow adsorption isotherms like the Langmuir isotherm ijcsi.profrontiersin.org. Iodide ions can influence both anodic and cathodic reactions in the corrosion process, acting as a mixed-type inhibitor ijcsi.pro. Their relatively large ionic radius, low electronegativity, and hydrophobicity can contribute to stronger bonding with metal surfaces compared to other halide ions like chloride mdpi.com.

Studies have shown that iodide can enhance the corrosion inhibition efficiency of other inhibitors through synergistic effects mdpi.comrsc.orgfrontiersin.org. For example, the addition of iodide ions has been shown to improve the protection of mild steel in acidic solutions when used in combination with organic inhibitors mdpi.comrsc.orgfrontiersin.org. This synergy can be related to iodide facilitating the adsorption of the organic inhibitor on the metal surface, potentially by altering the surface charge frontiersin.org.

Conversely, under certain conditions and for specific materials, iodine species, including those derived from iodide, can be corrosive. For instance, iodine and iodide can contribute to the corrosion of steel, particularly in the presence of water, where iodine can act as an oxidant ampp.org. The formation of triiodide (I₃⁻) can increase the solubility of iodine and accelerate the corrosion rate ampp.org. In molten salts, iodide can be oxidized to corrosive iodine gas at the anode osti.gov. The presence of multiple interacting iodide compounds can also make some metals, like tantalum, susceptible to iodine attack nasa.gov.

The effect of iodide on the corrosion of stainless steels has also been investigated, with some studies indicating that iodide solutions may be less aggressive in causing pitting corrosion compared to chloride solutions for certain stainless steel grades scirp.orgmdpi.com. This is potentially due to the formation of a more protective passive film in iodide-containing environments scirp.org.

Mechanistic Investigations of Sodium Iodate in Biological Systems

Induction of Oxidative Stress Pathways at the Cellular Level

Sodium iodate (B108269) is recognized as a potent oxidant that directly targets cells, leading to the induction of oxidative stress mdpi.comnih.govplos.org. This oxidative insult is a primary driver of the cellular damage observed in NaIO₃-treated biological systems.

A key consequence of sodium iodate exposure is the generation and accumulation of reactive oxygen species (ROS) within cells nih.govplos.orgmdpi.comarvojournals.orgresearchgate.net. Studies have shown that NaIO₃ treatment leads to a significant increase in intracellular ROS levels in various cell types, including retinal pigment epithelial (RPE) cells and photoreceptor-derived cell lines plos.orgmdpi.comarvojournals.orgresearchgate.net. For instance, research in human RPE (ARPE-19) cells demonstrated a concentration-dependent induction of ROS by NaIO₃ researchgate.net. While some studies indicate cytosolic ROS production, the role of mitochondrial ROS generation can vary depending on the cell type and experimental conditions mdpi.comfrontiersin.org. This surge in ROS contributes to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA arvojournals.org.

Sodium iodate disrupts the delicate balance maintained by cellular antioxidant defense systems. A notable effect is the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant frontiersin.orgmdpi.comnih.govnih.govarvojournals.orgunesp.br. GSH plays a vital role in neutralizing ROS and maintaining cellular redox homeostasis frontiersin.orgunesp.br. NaIO₃ has been shown to disrupt the system Xc⁻, a cystine/glutamate antiporter essential for intracellular GSH synthesis, thereby leading to decreased GSH levels mdpi.comnih.govnih.gov. This depletion compromises the cell's ability to counteract oxidative damage, contributing to the accumulation of detrimental peroxides and increasing susceptibility to cell death frontiersin.orgunesp.br. Studies have also investigated the impact on enzymes within the glutathione redox cycle, such as glutathione peroxidase 4 (GPX4) frontiersin.orgnih.govarvojournals.org. While some findings suggest GPX4 inactivation due to GSH depletion, others indicate potential upregulation of GPX4 protein expression in certain cell types following NaIO₃ treatment frontiersin.orgnih.gov. The disruption of these antioxidant defenses, coupled with increased ROS generation, creates an environment of heightened oxidative stress.

Reactive Oxygen Species Generation and Accumulation

Regulated Cell Death Mechanisms in Cellular and Animal Models

Sodium iodate-induced oxidative stress triggers various forms of regulated cell death in biological systems, including cellular and animal models nih.govmdpi.com. The specific pathway activated can depend on factors such as the cell type and the concentration of NaIO₃ used nih.govmdpi.com.

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has been identified as a significant mechanism of cell death induced by sodium iodate nih.govfrontiersin.orgmdpi.comnih.govnih.govarvojournals.orgresearchgate.net. Research in retinal pigment epithelial cells (ARPE-19) and photoreceptor-derived cells (661W) has demonstrated that NaIO₃ treatment leads to key indicators of ferroptosis frontiersin.orgmdpi.comnih.govnih.govarvojournals.orgresearchgate.net. These include an elevation in intracellular labile iron levels, increased ROS production, and the accumulation of lipid peroxides frontiersin.orgmdpi.comnih.govnih.govarvojournals.orgresearchgate.net.

Studies have shown that NaIO₃ disrupts the system Xc⁻, leading to GSH depletion, which in turn inactivates GPX4, a crucial enzyme that detoxifies lipid hydroperoxides and prevents ferroptosis frontiersin.orgmdpi.comnih.govnih.govarvojournals.org. The enhanced intracellular iron levels further contribute to ROS accumulation via the Fenton reaction, exacerbating lipid peroxidation frontiersin.orgmdpi.comnih.govnih.govresearchgate.net. Inhibition of ferroptosis using specific inhibitors like ferrostatin-1 (Fer-1) has been shown to attenuate NaIO₃-induced cell death in both RPE and photoreceptor cells, highlighting the contribution of this pathway mdpi.comnih.govnih.govarvojournals.orgresearchgate.netresearchgate.net. Biochemical markers associated with ferroptosis, such as increased levels of lipid peroxidation products like malondialdehyde (MDA) and changes in the expression of proteins like prostaglandin-endoperoxide synthase 2 (PTGS2), have been observed in response to NaIO₃ researchgate.netmdpi.comresearchgate.net.

Here is a table summarizing some findings related to NaIO₃-induced ferroptosis:

| Cell Type | Key Findings Related to Ferroptosis | References |

| ARPE-19 cells | Increased labile iron, ROS, lipid peroxides; GSH depletion; Ferroptosis inhibitors are protective. | frontiersin.orgarvojournals.orgresearchgate.net |

| 661W cells | GSH depletion; Disruption of system Xc⁻; Increased intracellular Fe²⁺; Ferroptosis inhibitors are protective. | mdpi.comnih.govnih.gov |

| Human primary RPE | Increased labile iron, GSSG, lipid peroxidation; Decreased GSH, GPx-4; Ferroptosis inhibitors are protective. | arvojournals.org |

Necroptosis, a programmed form of necrosis, is another cell death pathway implicated in sodium iodate toxicity, particularly in retinal pigment epithelial cells nih.govmdpi.commdpi.commdpi.comfrontiersin.orgnih.govresearchgate.netbiorxiv.org. Necroptosis is characterized by cell swelling, plasma membrane disintegration, and the release of intracellular contents, which can trigger inflammation nih.govnih.gov.

Studies have shown that NaIO₃ can induce necroptosis in RPE cells, and this process involves key molecular players in the necroptotic signaling pathway frontiersin.orgnih.govresearchgate.netbiorxiv.org. Receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) are central to necroptosis signaling, forming a complex known as the necrosome nih.govnih.gov. Activation and aggregation of RIPK3 have been observed in RPE cells following NaIO₃ treatment frontiersin.orgnih.govresearchgate.net. If caspase-8 activity is inhibited, RIPK1 can phosphorylate RIPK3, leading to the activation of mixed lineage kinase domain-like pseudokinase (MLKL) nih.govnih.gov. Phosphorylated MLKL then translocates to the plasma membrane, causing its permeabilization and ultimately cell death nih.govnih.gov. Inhibition of RIPK1 with necrostatin-1 (B1678002) (Nec-1) has been shown to decrease NaIO₃-induced RPE cell death, providing evidence for the involvement of necroptosis mdpi.comresearchgate.netbiorxiv.org. The release of high mobility group box 1 (HMGB1), a damage-associated molecular pattern molecule, has also been observed, consistent with necroptotic cell death nih.govresearchgate.net.

Apoptosis, or programmed cell death, is also triggered by sodium iodate in certain cell types, notably photoreceptor cells nih.govmdpi.comarvojournals.orgmdpi.comfrontiersin.orgspiedigitallibrary.org. Apoptosis is characterized by distinct morphological features, including nuclear fragmentation and chromatin condensation, and is mediated by a family of proteases called caspases nih.govmdpi.com.

Sodium iodate treatment has been shown to activate caspases in retinal cells mdpi.commdpi.comresearchgate.netnih.gov. Both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7) are involved in the apoptotic cascade nih.govmdpi.commdpi.comresearchgate.net. The intrinsic apoptotic pathway can be initiated by various cellular stresses, including ROS and mitochondrial damage nih.gov. NaIO₃-induced oxidative stress can lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, apoptosome formation, and subsequent activation of caspase-9, which then activates caspase-3 nih.gov. The extrinsic pathway, mediated by death receptors, can also contribute, with signaling involving proteins like FADD and caspase-8 nih.gov.

Studies have demonstrated increased levels of cleaved caspase-3 and cleaved PARP (Poly ADP-ribose polymerase), a substrate of caspase-3, in NaIO₃-treated cells, indicating caspase-dependent apoptosis frontiersin.orgmdpi.comresearchgate.net. Changes in the expression of BCL-2 family proteins, which regulate MOMP, such as a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax, have also been observed mdpi.comarvojournals.org. While RPE cells may primarily undergo necroptosis or ferroptosis, photoreceptor cells, such as those in the 661W cell line, show significant caspase-dependent apoptosis in response to NaIO₃ mdpi.com.

Here is a table summarizing some findings related to NaIO₃-induced apoptosis:

| Cell Type | Key Findings Related to Apoptosis | References |

| ARPE-19 cells | Increased Annexin-V positive cells; Increased expression/activity of Caspase-3, -7; Increased Bax/Bcl-2 ratio; Cleaved PARP observed. | frontiersin.orgmdpi.comarvojournals.org |

| 661W cells | Significant apoptotic cell death; Upregulation of caspase and calpain activity; Increased Bax/Bcl-2 ratio; Disrupted apoptosis gene expression. | arvojournals.orgmdpi.comnih.gov |

Pyroptosis Mechanisms

Pyroptosis is a highly inflammatory form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of pro-inflammatory intracellular contents, including Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18) frontiersin.orgptglab.com. It is typically triggered by the activation of inflammasomes, which can occur through canonical or non-canonical pathways frontiersin.orgptglab.com.

While sodium iodate is known to induce various forms of cell death, including apoptosis, necroptosis, and ferroptosis, its direct involvement in triggering pyroptosis has also been explored nih.govfrontiersin.orgmdpi.com. Studies suggest that oxidative stress, a key consequence of sodium iodate exposure, can contribute to inflammation and potentially activate pathways leading to pyroptosis in retinal cells mdpi.comresearchgate.net. The activation of inflammasomes, such as the NLRP3 inflammasome, which is a central component of the canonical pyroptosis pathway, has been implicated in response to oxidative stress frontiersin.orgresearchgate.net. Caspase-1 activation, a hallmark of canonical pyroptosis, leads to the cleavage of Gasdermin D (GSDMD), forming pores in the cell membrane and executing pyroptosis frontiersin.orgptglab.com. Non-canonical pyroptosis involves caspases-4, -5 (in humans), and -11 (in mice) frontiersin.orgptglab.com.

Research indicates that sodium iodate-induced retinal degeneration involves inflammatory processes mdpi.com. Although the direct link between sodium iodate and specific pyroptotic pathway activation requires further detailed investigation, the observed inflammation and cell death characteristics in sodium iodate models align with features of pyroptosis frontiersin.orgmdpi.com.

Molecular and Cellular Responses to Iodate Exposure

Exposure to sodium iodate elicits a range of molecular and cellular responses, primarily driven by oxidative stress and subsequent damage mdpi.commdpi.com. These responses include changes in gene expression, disruption of cellular homeostasis, and modifications to proteins nih.govarvojournals.orgnih.gov.

Sodium iodate exposure can significantly alter the gene expression profiles in affected cells, particularly in the RPE mdpi.comnih.gov. These changes reflect the cellular attempts to respond to oxidative stress, damage, and impending cell death.

Studies have shown that sodium iodate treatment leads to the rapid downregulation of RPE-specific genes nih.gov. Concurrently, there is an increase in the expression of genes related to oxidative stress, such as heme oxygenase 1 (Hmox1) researchgate.netnih.gov. Genes involved in apoptosis, such as the ratio of Bax to Bcl-2, also show altered expression, indicating the activation of cell death pathways nih.gov.

Furthermore, changes in the expression of inflammatory mediators, including chemokines and complement components, have been observed in response to sodium iodate mdpi.com. For instance, transcript levels of proinflammatory genes like ccl-2, ccl-3, ccl-5, il-1β, and il-33 have been found to increase in the retinas of sodium iodate-treated mice mdpi.com.

Data on gene expression changes can be complex and time-dependent, varying based on the dose of sodium iodate and the time point of analysis mdpi.comnih.gov.

Sodium iodate disrupts critical cellular homeostasis mechanisms, primarily through the induction of oxidative stress arvojournals.orgmdpi.com. The RPE, with its high metabolic activity and exposure to light, is particularly vulnerable to this oxidative insult researchgate.net.

One key mechanism disrupted is the balance of reactive oxygen species (ROS) frontiersin.orgmdpi.com. Sodium iodate is a powerful oxidant that increases ROS production, overwhelming the cell's antioxidant defense systems nih.govmdpi.com. This excessive ROS can lead to damage to cellular components, including lipids, proteins, and DNA mdpi.com.

Sodium iodate has also been shown to inhibit various enzyme activities in RPE cells, such as triose phosphate (B84403) dehydrogenase, succinodehydrogenase, and lactate (B86563) dehydrogenase, further disrupting cellular metabolism and homeostasis nih.gov. The disruption of the blood-retina barrier, which is anatomically based on the zonula occludens of RPE cells, is another consequence of sodium iodate exposure, impacting the controlled environment necessary for retinal function nih.gov.

Mitochondrial dysfunction is also implicated in sodium iodate-induced damage, contributing to increased ROS production and disruption of cellular energy balance mdpi.com. Autophagy, an intracellular recycling process crucial for maintaining cellular homeostasis, can also be affected by sodium iodate-induced oxidative stress mdpi.com.

Sodium iodate can induce protein denaturation and modification, contributing to its cytotoxic effects nih.govarvojournals.org. Early research suggested that sodium iodate could cause denaturation of retinal proteins nih.govarvojournals.org.

The oxidative nature of sodium iodate can lead to the modification of amino acid residues within proteins, affecting their structure and function rsc.orgresearchgate.net. Changes in the levels of sulfhydryl (-SH) groups in proteins have been associated with sodium iodate's effects, suggesting oxidative modification of cysteine residues arvojournals.orgresearchgate.net.

Studies on protein denaturation often involve assessing changes in protein structure and function upon exposure to denaturing agents rsc.orgresearchgate.net. While direct studies specifically detailing the spectrum of protein modifications induced by sodium iodate in biological systems are ongoing, the general understanding of iodate as an oxidizing agent supports its potential to cause oxidative modifications and subsequent denaturation of cellular proteins nih.govwikipedia.orgrsc.org. Research on the effects of other soft anions like iodide has shown they can bind to protein backbones and decrease protein melting temperatures, indicating a denaturing effect rsc.org. Given the chemical similarity and oxidative potential, sodium iodate is expected to exert similar effects.

Future Research Directions and Emerging Avenues for Sodium Iodate Studies

Advanced Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling play a crucial role in understanding the fundamental properties and reactivity of sodium iodate (B108269) at the atomic and molecular levels. These approaches can provide insights that are difficult or impossible to obtain through experimental methods alone. Future research in this area is expected to focus on more sophisticated simulations and calculations.

Areas of focus include:

Predicting Reactivity and Reaction Pathways: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model reactions involving sodium iodate, predicting transition states, activation energies, and potential reaction pathways. This can guide the design of new synthetic applications and help optimize reaction conditions. Studies on related sodium iodide systems have utilized DFT calculations to elucidate mechanisms in photoredox radical reactions and copper-mediated processes beilstein-journals.orgresearchgate.net. Theoretical studies have also been employed to investigate the electronic structure and optical properties of sodium iodide, providing a foundation for understanding related iodine compounds like sodium iodate gsconlinepress.com.

Exploring Solid-State Properties: Theoretical modeling can provide deeper understanding of the crystal structure and physical properties of sodium iodate under various conditions, such as high pressure or temperature. This is relevant for optimizing its synthesis, storage, and handling. The crystal structure of sodium iodate has been a subject of past research acs.org.

Investigating Interactions with Other Molecules: Computational studies can model the interactions of sodium iodate with other chemical species, including solvents, catalysts, and biological molecules. This is particularly important for understanding its behavior in complex systems and developing new applications.

Quantum Computing Applications: Emerging research explores the use of quantum computing for simulating the potential energy operators of molecules like sodium iodide, demonstrating the potential for novel approaches in computational chemistry problems with reduced complexity compared to classical methods nih.gov. While currently applied to sodium iodide, these quantum simulation techniques could be extended to sodium iodate to explore its electronic structure and reactivity with unprecedented detail.

Future computational studies could generate detailed energy profiles for proposed reactions, predict spectroscopic properties, and model diffusion processes in different media.

Development of Novel Synthetic Applications

Sodium iodate's oxidizing capabilities make it a valuable reagent in organic synthesis. Future research aims to explore new catalytic systems and reaction methodologies that utilize sodium iodate for novel transformations and the synthesis of complex molecules.

Potential areas for development include:

Catalytic Oxidations: Investigating sodium iodate as a co-catalyst or main catalyst in various oxidation reactions, potentially in combination with transition metals or organic catalysts. Research has explored sodium iodide in co-catalytic systems for organic synthesis researchgate.net.

Selective Functionalizations: Developing methods for highly selective oxidation or iodination reactions using sodium iodate, targeting specific functional groups within complex molecules. Hypervalent iodine compounds, which include iodates, are actively being researched for novel synthetic applications, including halogenations and oxidative functionalizations acs.org.

Green Chemistry Approaches: Exploring the use of sodium iodate in more environmentally friendly synthetic protocols, such as reactions in water or using less hazardous co-reagents.

Cascade and Multicomponent Reactions: Designing synthetic sequences where sodium iodate plays a key role in facilitating multiple bond-forming events in a single pot, leading to increased efficiency. Studies involving related iodine species have explored their role in cascade reactions organic-chemistry.org.

Detailed research findings in this area might involve optimizing reaction conditions (temperature, solvent, catalyst loading) to achieve high yields and selectivity for new synthetic transformations. For example, a hypothetical study could investigate the use of sodium iodate as an oxidant in a novel cyclization reaction.

Hypothetical Data: Optimization of a Novel Cyclization Reaction using Sodium Iodate

| Entry | NaIO₃ Amount (mol%) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 1 | 5 | - | Ethanol | 60 | 12 | 35 |

| 2 | 10 | - | Ethanol | 60 | 10 | 55 |

| 3 | 10 | Catalyst A (2) | Ethanol | 50 | 8 | 78 |

| 4 | 10 | Catalyst A (5) | Ethanol | 50 | 6 | 88 |

| 5 | 10 | Catalyst A (5) | Isopropanol | 50 | 6 | 81 |

This table is illustrative of the type of data that might be generated during the optimization of a novel synthetic reaction involving sodium iodate.

Refinement of Analytical and Characterization Tools

Accurate and sensitive analytical methods are essential for detecting and quantifying sodium iodate in various matrices and for characterizing its reaction products. Future research will focus on developing more advanced and efficient analytical techniques.

Areas for refinement include:

Improved Sensitivity and Selectivity: Developing methods with lower detection limits and higher selectivity to enable the analysis of sodium iodate in complex samples, such as environmental or biological matrices, without interference from other species. Various analytical methods for iodate determination already exist, including spectrophotometry, ion chromatography, and ICP-MS, but ongoing work seeks to improve simplicity and cost-effectiveness sapub.orgresearchgate.netscielo.br.

Speciation Studies: Developing techniques to differentiate between iodate and other iodine species (e.g., iodide, elemental iodine) in a sample, which is crucial for understanding iodine chemistry in various systems.

Online Monitoring: Developing analytical tools for real-time or in-situ monitoring of reactions involving sodium iodate, providing kinetic data and facilitating process control.

Miniaturization and Portability: Developing smaller, more portable analytical devices for field analysis or point-of-care testing.

Research findings in this area would involve validating new analytical methods, demonstrating their accuracy, precision, and limits of detection. For instance, a study might report the development of a novel electrochemical sensor for highly sensitive iodate detection.

Deeper Elucidation of Mechanistic Pathways in Complex Systems

Understanding the detailed step-by-step processes (mechanisms) by which sodium iodate reacts in complex environments is critical for optimizing its use and predicting its behavior. Future research will delve deeper into these mechanistic pathways.

Key areas of investigation include:

Reaction Intermediates: Identifying and characterizing transient intermediates formed during reactions involving sodium iodate using techniques like spectroscopy or mass spectrometry. Mechanistic studies on related iodine compounds have focused on identifying intermediates and understanding their roles researchgate.netbeilstein-journals.org.

Influence of Matrix Effects: Studying how the surrounding environment (e.g., pH, presence of other ions, organic matter) affects the reactivity and fate of sodium iodate.

Reaction Kinetics: Conducting detailed kinetic studies to determine the rate laws and rate-determining steps of reactions involving sodium iodate.

Mechanisms in Biological Systems: While excluding dosage and adverse effects, research can focus on the fundamental chemical mechanisms by which sodium iodate interacts with biological molecules or systems at a mechanistic level, without discussing physiological outcomes. For example, studies on the sodium/iodide symporter (NIS) provide insights into the transport mechanisms of iodide, which can inform understanding of related iodine species interactions nih.govnih.gov. The use of sodium iodate in models to study oxidative stress in retinal degeneration also involves investigating underlying cellular mechanisms imrpress.comnih.govarvojournals.orgnih.govmdpi.com.

Detailed research findings could include spectroscopic evidence for the formation of a specific intermediate, kinetic data showing the dependence of reaction rate on reactant concentrations, or computational modeling results supporting a proposed mechanism.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of sodium iodate, leading to the development of new applications and a more comprehensive understanding of its chemistry.

Q & A

Q. How can the solubility and solubility product constant (Ksp) of sodium iodate be experimentally determined in aqueous systems?

- Methodological Answer : Sodium iodate's solubility can be measured via gravimetric analysis by saturating solutions at controlled temperatures, filtering undissolved solids, and evaporating the filtrate to determine mass . For Ksp, use iodometric titration : dissolve NaIO₃ in acidified KI to liberate I₂, titrate with standardized Na₂S₂O₃, and calculate Ksp using stoichiometry . Account for temperature effects by repeating experiments at 25°C, 40°C, and 60°C to construct solubility isotherms .

Q. What synthetic routes are available for sodium iodate, and how do reaction conditions influence yield?

- Methodological Answer : Sodium iodate can be synthesized via oxidation of sodium iodide (NaI) with chlorine gas in alkaline conditions: Alternatively, electrochemical oxidation of NaI in a divided cell with Pt electrodes achieves higher purity. Optimize pH (8–10) and current density (50–100 mA/cm²) to minimize side products like periodate (NaIO₄) .

Q. How can iodometric titration be applied to quantify sodium iodate in mixed halogenate systems?

- Methodological Answer : Use selective reduction : Acidify the sample with HCl, add excess KI to reduce IO₃⁻ to I₂, and titrate liberated I₂ with Na₂S₂O₃. For systems with ClO₃⁻ or BrO₃⁻, mask interfering ions with NaHCO₃ or NH₄F before titration. Validate with spike-recovery experiments .

Q. What analytical techniques are suitable for characterizing sodium iodate’s purity and stability?

- Methodological Answer :

- X-ray diffraction (XRD) identifies crystalline phases and detects impurities like NaIO₄ .

- Thermogravimetric analysis (TGA) assesses thermal stability; NaIO₃ decomposes above 400°C to NaI and O₂ .

- Ion chromatography quantifies iodate (IO₃⁻) and competing anions (e.g., NO₃⁻, SO₄²⁻) in solution .

Q. How does the common ion effect influence sodium iodate’s solubility in electrolyte-rich solutions?

- Methodological Answer : In solutions with NaNO₃ or NaCl, the common Na⁺ ion reduces NaIO₃ solubility. Calculate apparent Ksp using the Debye-Hückel equation to account for ionic strength. For example, in 0.1 M NaNO₃, NaIO₃ solubility decreases by \sim30% compared to pure water .

Advanced Research Questions

Q. How do researchers design in vitro models of oxidative stress using sodium iodate, and what parameters define efficacy?

- Methodological Answer : In retinal pigment epithelium (RPE) studies, treat ARPE-19 cells with 300–500 µM NaIO₃ for 24–48 hours. Use MTT assays to determine IC₅₀ (\sim312–500 µM) and validate apoptosis via Hoechst 33342 staining and caspase-3 expression. Include N-acetylcysteine (NAC) controls to confirm oxidative stress mechanisms .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for sodium iodate-induced cytotoxicity?

- Methodological Answer : Variations arise from cell type (e.g., ARPE-19 vs. primary RPE), exposure time (24 vs. 48 hours), and assay sensitivity. Standardize protocols using ISO-certified cell lines , synchronized culture conditions, and multiparametric assays (e.g., ROS detection + ATP quantification). Perform meta-analyses to identify confounding variables .

Q. How can sodium iodate-induced retinal injury models in mice be optimized for reproducibility?

- Methodological Answer : Administer 30 mg/kg NaIO₃ via tail vein injection. Monitor retinal damage longitudinally using optical coherence tomography (OCT) and histology at days 3, 5, and 7 post-injection. Validate model consistency by comparing outer nuclear layer (ONL) thickness and RPE cell loss across cohorts .

Q. What mechanistic insights explain sodium iodate’s selective toxicity in RPE cells versus photoreceptors?

- Methodological Answer : NaIO₃ depletes glutathione (GSH) in RPE cells, triggering mitochondrial apoptosis. Use siRNA knockdown of NOX4 (a ROS-generating enzyme) to confirm oxidative stress pathways. Compare transcriptomic profiles (RNA-seq) of NaIO₃-treated RPE vs. photoreceptors to identify cell-specific vulnerability genes .

Q. How do phase diagrams inform sodium iodate’s stability in multicomponent brine systems?

- Methodological Answer : Construct phase diagrams for NaIO₃-Na₂CO₃-H₂O systems at 25–100°C using isothermal saturation methods . Identify stable solid phases (e.g., NaIO₃·H₂O vs. anhydrous NaIO₃) and eutectic points. Compare with thermodynamic simulations (e.g., PHREEQC) to predict behavior in industrial or geological brines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.